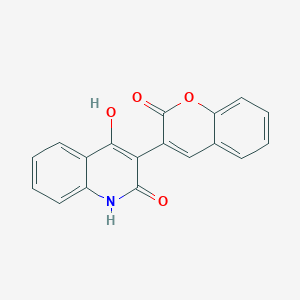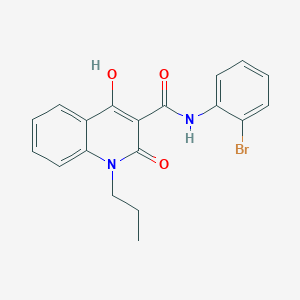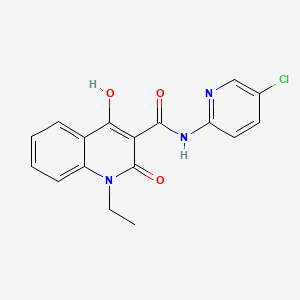
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone, also known as coumarin-3-carboxylic acid, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The exact mechanism of action of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways and enzymes. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various pharmacological activities that can be further explored for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its pharmacological properties for drug development.
Synthesemethoden
The synthesis of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone involves the condensation reaction between 3-acetylcoumarin and 2-aminobenzoic acid in the presence of a catalyst. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity and yield of the product can be determined through various analytical methods, such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
4-hydroxy-3-(2-oxochromen-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-16-11-6-2-3-7-13(11)19-17(21)15(16)12-9-10-5-1-4-8-14(10)23-18(12)22/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRTCNSCCPAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)



![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)





![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)
